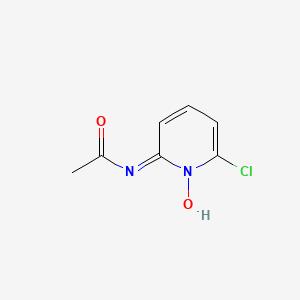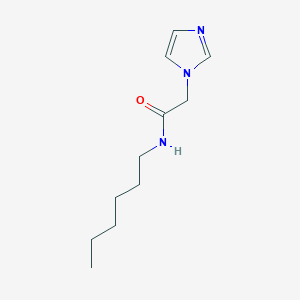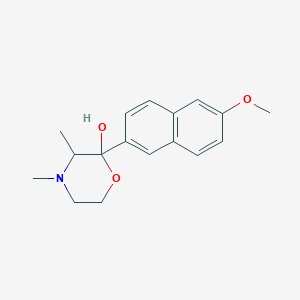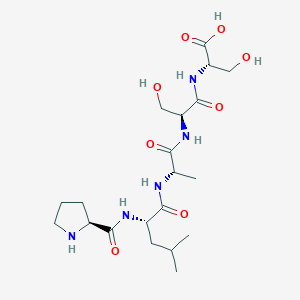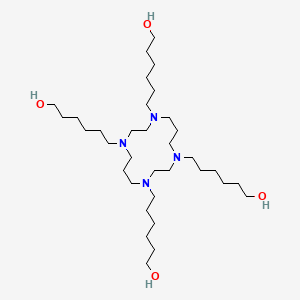
CID 78061187
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061187” is known as a cyclin A/B inhibitor. Cyclin A/B inhibitors are a class of compounds that target cyclin-dependent kinases, which are crucial for cell cycle regulation. These inhibitors have shown potential in treating various types of cancers by disrupting the cell cycle and preventing tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin A/B inhibitors typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance the compound’s activity. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods
Industrial production of cyclin A/B inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclin A/B inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Cyclin A/B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study cell cycle regulation and the role of cyclin-dependent kinases in various biological processes.
Biology: Employed in research to understand the mechanisms of cell division and the development of cancer.
Industry: Utilized in the development of new cancer treatments and in drug discovery programs.
Mechanism of Action
Cyclin A/B inhibitors exert their effects by targeting cyclin-dependent kinases, specifically cyclin A and cyclin B. These kinases play a crucial role in regulating the cell cycle, and their inhibition disrupts the progression of the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of cyclin A and cyclin B, which prevents the phosphorylation of key substrates required for cell cycle progression .
Comparison with Similar Compounds
Cyclin A/B inhibitors can be compared with other cyclin-dependent kinase inhibitors, such as:
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor used in the treatment of hormone receptor-positive breast cancer.
Ribociclib: Another cyclin-dependent kinase 4/6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4/6 inhibitor with a broader range of activity against various cancers.
Cyclin A/B inhibitors are unique in their specific targeting of cyclin A and cyclin B, making them particularly effective against cancers with high E2F expression .
Properties
Molecular Formula |
C70H91LiSn4 |
|---|---|
Molecular Weight |
1414.3 g/mol |
InChI |
InChI=1S/7C10H13.Li.4Sn/c7*1-3-9-6-5-7-10(4-2)8-9;;;;;/h7*5-7H,3-4H2,1-2H3;;;;; |
InChI Key |
VLXPNVPOFIZSJB-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CCC1=C(C(=CC=C1)CC)[Sn].CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
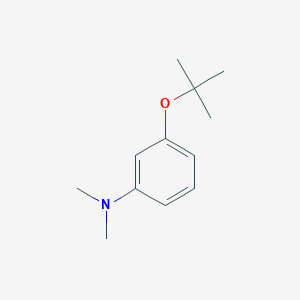
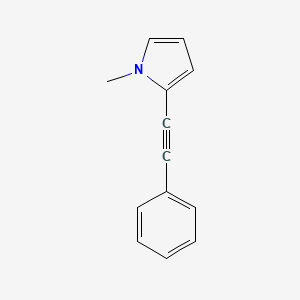
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
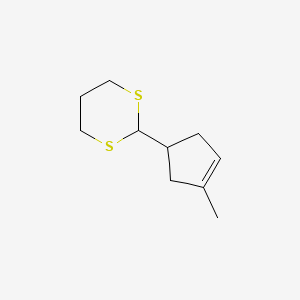
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
